molecular formula C21H19N5O2S B2500252 N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896296-16-5

N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2500252
CAS No.: 896296-16-5
M. Wt: 405.48
InChI Key: IEWCTDTVGFIXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research has shown that derivatives of 1,2,4-triazole and pyrazole compounds exhibit promising anticancer effects. Studies on various analogs, including compounds similar to N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, reveal their potential as potent inhibitors against specific cancer cell lines. For instance, modifications to the acetamide group in PI3K inhibitors have shown remarkable anticancer effects with reduced toxicity, indicating potential applications in cancer treatment (Xiao-meng Wang et al., 2015). Computational and pharmacological evaluations of novel heterocyclic derivatives have also highlighted their tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showcasing a broad spectrum of potential therapeutic applications (M. Faheem, 2018).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of triazole and acetamide derivatives. Synthesized compounds have been screened for in vitro antibacterial, antifungal, and anti-tuberculosis activity, suggesting their utility in developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011). This aligns with the continuous search for effective drugs to combat a variety of microbial threats.

Enzyme Inhibitory Activities

Compounds structurally related to this compound have been explored for their enzyme inhibitory activities. For example, studies have demonstrated the inhibition potential against enzymes like carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), indicating potential applications in treating diseases related to enzyme dysfunction (N. Virk et al., 2018).

Synthesis and Characterization

The synthesis and characterization of related compounds have provided insights into developing new chemical entities with potential scientific applications. Research into the synthesis of β-lactam antibiotics intermediates and gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds highlights the diverse chemical manipulations possible, which can lead to novel drug formulations and materials with specific biological activities (G. Cainelli et al., 1998; Afnan H. Ghani et al., 2022).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-28-18-11-7-10-17(14-18)22-19(27)15-29-21-24-23-20(16-8-3-2-4-9-16)26(21)25-12-5-6-13-25/h2-14H,15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWCTDTVGFIXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.